molecular formula C20H22FN3O2 B2804577 N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 946312-10-3

N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2804577
CAS No.: 946312-10-3
M. Wt: 355.413
InChI Key: FOYYZINJIQBQLK-UHFFFAOYSA-N
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Description

N'-(3-Fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated biological activity as a falcipain inhibitor, a protease critical in malaria parasite survival . Its structure features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl spacer to an ethanediamide group, which is further substituted with a 3-fluorophenyl moiety. This design combines a lipophilic tetrahydroquinoline system with polar amide bonds, balancing target affinity and solubility.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c1-24-11-3-4-15-12-14(7-8-18(15)24)9-10-22-19(25)20(26)23-17-6-2-5-16(21)13-17/h2,5-8,12-13H,3-4,9-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYYZINJIQBQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-fluorophenylamine, which is then reacted with ethyl 2-bromoacetate to form an intermediate. This intermediate undergoes further reactions with 1-methyl-1,2,3,4-tetrahydroquinoline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrahydroquinoline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Fluorine Positional Isomers
  • N-(2,5-Difluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (): This analog replaces the 3-fluorophenyl group with a 2,5-difluorophenyl substituent. The additional fluorine atom may enhance metabolic stability and π-π stacking interactions with hydrophobic enzyme pockets. However, steric effects from the ortho-fluorine could reduce binding flexibility compared to the para-substituted target compound .
Trifluoromethyl Substitution
  • The added pyrrolidinyl moiety may increase basicity, affecting solubility and membrane permeability. This compound’s bulkier substituents might reduce binding affinity compared to the target’s simpler 3-fluorophenyl group .

Core Structure Modifications

Indole Carboxamide Derivatives (ICDs)
  • N-{3-[(Biphenyl-4-yl carbonyl) amino]propyl}-1H-indole-2-carboxamide (): Replacing the tetrahydroquinoline core with an indole system alters the compound’s planar geometry and hydrogen-bonding capacity. ICDs exhibit moderate falcipain inhibition but lower selectivity compared to QODs, likely due to reduced steric complementarity with the enzyme’s active site .

Functional Group Comparisons

Compound Name Core Structure Aromatic Substituent Key Functional Groups Reported Activity
Target Compound (QOD) Tetrahydroquinoline 3-Fluorophenyl Ethanediamide, ethyl spacer Falcipain inhibition
N-(2,5-Difluorophenyl)-... () Tetrahydroquinoline 2,5-Difluorophenyl Ethanediamide, ethyl spacer N/A (Structural analog)
ICD () Indole Biphenyl-4-yl carbonyl Carboxamide, propyl spacer Moderate falcipain inhibition
Trifluoromethyl analog () Tetrahydroquinoline 4-(Trifluoromethyl)phenyl Ethanediamide, pyrrolidinyl N/A (Structural analog)

Mechanistic and Computational Insights

  • Binding Mode Predictions: Molecular docking studies (e.g., AutoDock Vina) suggest that the tetrahydroquinoline core in the target compound forms van der Waals interactions with hydrophobic regions of falcipain, while the 3-fluorophenyl group engages in halogen bonding. In contrast, ICDs’ indole core may adopt less favorable orientations due to steric clashes .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 3-fluorophenyl oxalamide with a tetrahydroquinoline-ethyl intermediate, similar to methods in and . Fluorinated analogs (e.g., 2,5-difluoro) require precise halogenation steps, increasing synthetic complexity .

Pharmacological Considerations

  • Metabolic Stability: Fluorine atoms in the target compound and its analogs reduce susceptibility to cytochrome P450 oxidation, enhancing half-life compared to non-fluorinated derivatives .
  • Solubility : The ethanediamide group improves aqueous solubility relative to purely lipophilic spirocyclic compounds (e.g., NFOT in ) .

Biological Activity

N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H22FN3\text{C}_{17}\text{H}_{22}\text{F}\text{N}_{3}

This structure includes a fluorophenyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on the formation of the tetrahydroquinoline derivative followed by the introduction of the 3-fluorophenyl group through nucleophilic substitution reactions.

Pharmacological Profile

The biological activity of this compound has been evaluated in several studies focusing on its interaction with various receptors and enzymes. Notably:

  • Phenylethanolamine N-methyltransferase (PNMT) Inhibition : Research has indicated that compounds similar to this compound exhibit selective inhibition of PNMT. This enzyme is crucial in catecholamine biosynthesis and modulation of neurotransmitter levels .
  • Alpha(2)-Adrenoceptor Affinity : Studies have shown that related compounds possess affinities for alpha(2)-adrenoceptors, which are involved in various physiological responses including sedation and analgesia. The selectivity of these compounds for PNMT over alpha(2)-adrenoceptors suggests potential for reduced side effects associated with adrenergic activation .

Toxicological Profile

In terms of safety, preliminary assessments indicate that the LD50 (lethal dose for 50% of the population) is greater than 4 g/kg, suggesting a favorable safety profile for oral administration at high doses .

Study 1: Antimalarial Activity

In a study assessing the antimalarial properties of related compounds, it was found that a derivative exhibited an effective dose of 27.74 mg/kg when combined with artesunate. This combination led to a significant reduction in parasitic load (99.69% suppression) in treated mice after five days, demonstrating potential therapeutic applications beyond central nervous system disorders .

Study 2: Neuropharmacology

Another study investigated the neuropharmacological effects of similar compounds on animal models. The results indicated that these compounds could penetrate the blood-brain barrier effectively due to their lipophilic nature. This characteristic enhances their potential as treatments for neurological disorders .

Research Findings Summary Table

Parameter Value/Description
Molecular FormulaC17H22FN3
LD50> 4 g/kg
Effective Dose (Antimalarial)27.74 mg/kg (combined with artesunate)
PNMT InhibitionSelective inhibitor
Alpha(2)-Adrenoceptor AffinityModerate affinity

Q & A

Basic: What synthetic routes are optimal for preparing N'-(3-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Amide Coupling: React 3-fluoroaniline with oxalyl chloride to form the ethanediamide backbone.

Tetrahydroquinoline Functionalization: Introduce the 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group via nucleophilic substitution or reductive amination under controlled pH (6–8) and temperature (40–60°C) .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Considerations: Optimize solvent choice (e.g., dichloromethane for solubility) and catalyst (e.g., triethylamine for amidation) to suppress side reactions like hydrolysis .

Basic: Which analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies aromatic protons (δ 6.8–7.4 ppm for fluorophenyl) and aliphatic protons (δ 1.2–3.0 ppm for tetrahydroquinoline methyl groups) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography: Resolve stereochemistry of the tetrahydroquinoline ring and amide bond geometry .
    Data Interpretation Tip: Compare spectral data with structurally analogous compounds (e.g., chlorophenyl derivatives) to validate substituent effects .

Advanced: How can molecular docking predict this compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

Target Selection: Prioritize enzymes with known affinity for tetrahydroquinoline derivatives (e.g., nitric oxide synthase, falcipain) .

Docking Workflow:

  • Prepare the ligand (protonation states, tautomers) using OpenBabel.
  • Use AutoDock Vina with a grid box centered on the active site (size: 25 ų) .
  • Validate with RMSD <2 Å against co-crystallized ligands .

Analysis: Focus on hydrogen bonding (amide NH with Glu/Asp residues) and π-π stacking (fluorophenyl with aromatic side chains) .

Advanced: How to resolve contradictory data in SAR studies of fluorophenyl-tetrahydroquinoline amides?

Methodological Answer:

  • Hypothesis Testing:
    • Stereochemical Effects: Compare enantiomers (e.g., via chiral HPLC) to assess activity differences .
    • Solubility vs. Permeability: Measure logP (shake-flask method) and PAMPA permeability to distinguish pharmacokinetic vs. pharmacodynamic factors .
  • Case Study: If Compound A shows higher in vitro activity but lower in vivo efficacy than Compound B, evaluate metabolic stability (CYP450 assays) or plasma protein binding (equilibrium dialysis) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC for protease inhibition) at 10 µM compound concentration.
  • Cell Viability: MTT assay in cancer cell lines (e.g., HeLa) with IC50 determination via nonlinear regression .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only controls (DMSO <0.1%) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing potency?

Methodological Answer:

Core Modifications:

  • Tetrahydroquinoline Ring: Replace 1-methyl with 1-ethyl (synthesize via reductive alkylation) to assess steric effects .
  • Fluorophenyl Position: Compare 3-fluoro vs. 4-fluoro analogs (synthesized via directed ortho-metalation) .

Data Analysis:

  • Use Free-Wilson analysis to quantify substituent contributions to activity.
  • Perform QSAR modeling (e.g., CoMFA) with descriptors like logP, polar surface area, and H-bond donors .

Basic: What stability studies are required for long-term storage of this compound?

Methodological Answer:

  • Forced Degradation: Expose to heat (60°C, 72 hr), light (ICH Q1B conditions), and hydrolytic stress (pH 1–13).
  • Analytical Monitoring: Track degradation via HPLC-UV (210 nm) and LC-MS for byproduct identification .
  • Storage Recommendations: Store at –20°C in amber vials under argon to prevent oxidation of the tetrahydroquinoline moiety .

Advanced: How can molecular dynamics (MD) simulations elucidate binding stability with a target protein?

Methodological Answer:

Simulation Setup:

  • Run 100 ns MD simulations (GROMACS/AMBER) with explicit solvent (TIP3P water) and physiological ion concentration.

Key Metrics:

  • Calculate RMSD (<3 Å for stable binding) and hydrogen bond occupancy (>50% for critical interactions).
  • Perform MM-PBSA/GBSA to estimate binding free energy (ΔG < –8 kcal/mol suggests high affinity) .

Validation: Cross-reference with experimental IC50 values to confirm computational predictions .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scaling: Transition from batch to flow chemistry for exothermic steps (e.g., amidation) to improve heat dissipation and yield .
  • Purification: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk purification .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .

Advanced: How to address off-target interactions identified in kinase profiling assays?

Methodological Answer:

  • Selectivity Optimization:
    • Structural Tweaks: Introduce bulky substituents (e.g., 2,4-dimethylphenyl) to sterically block off-target binding .
    • Prodrug Design: Mask the amide group with a cleavable ester (e.g., pivaloyloxymethyl) to reduce non-specific interactions .
  • Experimental Validation: Use KINOMEscan® profiling (Eurofins) to quantify kinome-wide selectivity .

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